(3-(Fluorosulfonyl)phenyl)boronic acid
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Overview
Description
(3-(Fluorosulfonyl)phenyl)boronic acid is an organoboron compound with the molecular formula C6H6BFO4S It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluorosulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Fluorosulfonyl)phenyl)boronic acid typically involves the reaction of a suitable boronic acid derivative with a fluorosulfonylating agent. One common method is the reaction of phenylboronic acid with fluorosulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often cooled to low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-(Fluorosulfonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The fluorosulfonyl group can be reduced under specific conditions to yield different functional groups.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the fluorosulfonyl group can produce sulfonamides or other derivatives.
Scientific Research Applications
(3-(Fluorosulfonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura coupling reactions.
Biology: The compound is explored for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or as a precursor in the synthesis of pharmaceuticals.
Industry: It is utilized in the development of advanced materials, such as polymers and sensors, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-(Fluorosulfonyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The fluorosulfonyl group can participate in electrophilic reactions, further expanding its utility in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the fluorosulfonyl group, making it less reactive in certain applications.
(4-(Fluorosulfonyl)phenyl)boronic acid: Similar structure but with the fluorosulfonyl group in a different position, leading to different reactivity and applications.
(3-(Trifluoromethylsulfonyl)phenyl)boronic acid: Contains a trifluoromethylsulfonyl group instead of a fluorosulfonyl group, resulting in different chemical properties.
Uniqueness
(3-(Fluorosulfonyl)phenyl)boronic acid is unique due to the presence of both the boronic acid and fluorosulfonyl groups, which confer distinct reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
(3-fluorosulfonylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BFO4S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4,9-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJSBFJOHPILDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BFO4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.99 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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